4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is a heterocyclic compound known for its multifaceted applications in scientific research and industry. It contains a pyrimidine core substituted with cyclobutyl, methylsulfanyl, and piperazinyl groups, along with a triazole moiety, which contribute to its distinct chemical properties and biological activities. This intricate molecular architecture enhances its versatility, enabling it to participate in various chemical reactions and interact with diverse biological targets.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine involves several key steps, including cyclobutylation, methylation, and piperazine functionalization, coupled with the introduction of the triazole ring. Standard synthetic routes involve:
Cyclobutylation: : Employing cyclobutyl halides and nucleophiles under basic conditions.
Methylsulfanyl Introduction: : Utilizing thiol reagents in the presence of methylating agents like methyl iodide.
Pyrimidine Core Construction: : Achieved through condensation reactions involving suitable pyrimidine precursors.
Triazole Ring Formation: : Utilizing azide-alkyne cycloaddition (Click chemistry) for triazole incorporation.
Industrial Production Methods
On an industrial scale, the production is streamlined using batch or continuous-flow reactors ensuring optimal reaction conditions, such as controlled temperatures, pressures, and catalyst concentrations. Green chemistry approaches are increasingly adopted to minimize environmental impact, focusing on atom economy and waste reduction.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Interaction with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reaction with reducing agents such as sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the cyclobutyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under mild conditions.
Reduction: : Sodium borohydride in protic solvents.
Substitution: : Halogenated reagents in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of corresponding alcohols or amines.
Substitution: : Varied substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine serves numerous scientific research applications:
Chemistry: : Utilized as a building block for synthesizing complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its interaction with specific enzymes.
Medicine: : Investigated for its therapeutic potential in treating certain diseases due to its biological activity.
Industry: : Applied in materials science for its role in developing novel polymers and functional materials.
Mechanism of Action
The compound's mechanism of action involves specific binding to molecular targets, such as enzymes or receptors, altering their activity. This interaction may modulate biochemical pathways, influencing cellular functions:
Molecular Targets: : Proteins, nucleic acids, and cell membrane receptors.
Pathways: : Involvement in signaling cascades, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Cyclobutyl-2-(methylthio)pyrimidine
4-Cyclobutyl-2-(methylsulfanyl)-6-aminopyrimidine
Uniqueness
The compound stands out due to its unique substitution pattern, particularly the combination of the cyclobutyl group with the triazole-containing piperazine moiety. This specific structural arrangement enhances its versatility in scientific applications compared to its analogs, offering distinct interaction profiles and reactivity.
Properties
IUPAC Name |
4-cyclobutyl-2-methylsulfanyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7S/c1-25-17-20-15(14-3-2-4-14)13-16(21-17)23-10-7-22(8-11-23)9-12-24-18-5-6-19-24/h5-6,13-14H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHMRCZADTWKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)CCN3N=CC=N3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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